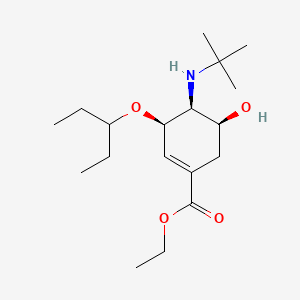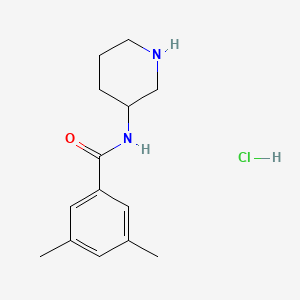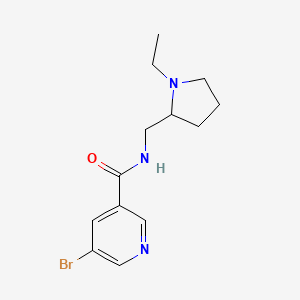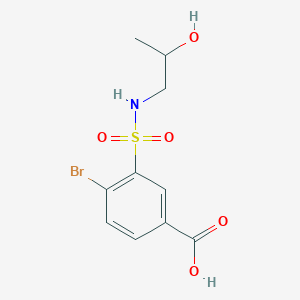
5-Bromo-N,N-dimethylpentan-1-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N-dimethylpentan-1-amine hydrobromide is a chemical compound with the molecular formula C7H17Br2N and a molecular weight of 275.02 g/mol . It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-N,N-dimethylpentan-1-amine hydrobromide typically involves the bromination of N,N-dimethylpentan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pentane chain. Industrial production methods often involve the use of hydrobromic acid as a bromine source and may include purification steps such as recrystallization to achieve high purity .
Chemical Reactions Analysis
5-Bromo-N,N-dimethylpentan-1-amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of N,N-dimethylpentan-1-amine.
Scientific Research Applications
5-Bromo-N,N-dimethylpentan-1-amine hydrobromide is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of brominated amines on biological systems.
Medicine: Research into potential pharmaceutical applications includes studying its interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylpentan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
5-Bromo-N,N-dimethylpentan-1-amine hydrobromide can be compared with other brominated amines such as:
5-Bromo-N,N-dimethylnaphthalen-1-amine: This compound has a similar bromine functional group but differs in its aromatic structure, leading to different chemical properties and applications.
N,N-Dimethylpentan-1-amine: Lacks the bromine atom, resulting in different reactivity and uses in synthesis.
The unique presence of the bromine atom in this compound distinguishes it from these similar compounds, providing specific reactivity and applications in research and industry.
Properties
CAS No. |
855474-64-5 |
|---|---|
Molecular Formula |
C7H17Br2N |
Molecular Weight |
275.02 g/mol |
IUPAC Name |
5-bromo-N,N-dimethylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H16BrN.BrH/c1-9(2)7-5-3-4-6-8;/h3-7H2,1-2H3;1H |
InChI Key |
QHWAJOLAATVGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)

![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)




![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
